molecular formula C10H13NO B1591170 8-Methylchroman-4-amine CAS No. 754958-74-2

8-Methylchroman-4-amine

Cat. No. B1591170
M. Wt: 163.22 g/mol
InChI Key: MREWRJVSLAQYFQ-UHFFFAOYSA-N
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Description

8-Methylchroman-4-amine is an important and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromanone, with the absence of a double bond between C-2 and C-3 . This compound plays a significant role in various scientific fields, including chemistry, medicine, and pharmacology.


Molecular Structure Analysis

The molecular formula of 8-Methylchroman-4-amine is C10H13NO . It is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .


Chemical Reactions Analysis

While specific chemical reactions involving 8-Methylchroman-4-amine are not detailed in the search results, chromanone, a structurally similar compound, is known to exhibit significant variations in biological activities . It acts as a major building block in a large class of medicinal compounds .


Physical And Chemical Properties Analysis

The molecular weight of 8-Methylchroman-4-amine is 163.22 . Further physical and chemical properties such as melting point, boiling point, and density were not specified in the search results.

Future Directions

Given the importance of chromanone and its derivatives in medicinal chemistry, future research is likely to focus on developing more effective and cost-effective methods for synthesizing novel chromanone analogs . Additionally, further studies are needed to fully understand the biological activities and potential therapeutic applications of these compounds .

properties

IUPAC Name

8-methyl-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWRJVSLAQYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585682
Record name 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylchroman-4-amine

CAS RN

754958-74-2
Record name 8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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